molecular formula C20H20N2O3 B4886603 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide

Cat. No.: B4886603
M. Wt: 336.4 g/mol
InChI Key: LAFNOPKLTJTODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide is a benzamide derivative featuring a 3,5-dimethylisoxazole moiety linked via a methoxy group to the para-position of the benzamide core. The N-(2-methylphenyl) substituent adds steric bulk and modulates electronic properties. This compound’s structural design leverages the isoxazole ring’s electron-deficient nature, which enhances stability and influences intermolecular interactions.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-4-5-7-19(13)21-20(23)16-8-10-17(11-9-16)24-12-18-14(2)22-25-15(18)3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNOPKLTJTODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323168
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851911-02-9
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, which can be synthesized through a cyclization reaction involving appropriate precursors. The methoxy group is then introduced via a nucleophilic substitution reaction. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the amide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
  • Structure : Cytisine alkaloid linked to 3,5-dimethylisoxazole via a sulfonyl group.
  • Synthesis : Sulfonation of 3,5-dimethylisoxazole followed by reaction with cytisine in pyridine .
  • Biological Activity : Demonstrates hemorheological activity, reducing blood viscosity comparable to pentoxifylline in vitro. The sulfonyl group increases acidity of adjacent methyl groups, influencing reactivity .
  • Key Difference : The sulfonyl linkage contrasts with the methoxy group in the target compound, affecting electronic properties and solubility.
PB11 (N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)
  • Structure : Benzothiazole core with a methylthio-linked isoxazole and cyclohexanecarboxamide.
  • Biological Activity : Targets the PI3K/AKT pathway, inducing apoptosis in cancer cells (U87, HeLa) .
  • Key Difference : The methylthio group and benzothiazole core diverge from the benzamide-methoxy scaffold, leading to distinct pharmacokinetic and target-binding profiles.

Functional Group Analogues

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives
  • Structure : Benzamide with a thiazolidinedione substituent.
  • Synthesis : Condensation of thiazolidinedione moieties with benzamide precursors .
  • Biological Activity : Likely targets metabolic enzymes (e.g., PPARγ) due to the thiazolidinedione group.
  • Key Difference : The thiazolidinedione group introduces hydrogen-bonding capacity absent in the target compound’s isoxazole-methoxy system.
N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide
  • Structure : Benzenesulfonamide linked to isoxazole via a benzyl group.
  • Properties : The sulfonamide group enhances water solubility compared to the methoxy-benzamide scaffold .

Pharmacological and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Biological Activity LogP (Predicted)
Target Compound ~351.4 Methoxy, benzamide, isoxazole Not reported (analogs suggest enzyme/receptor modulation) ~3.2
4-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]cytisine ~435.5 Sulfonyl, cytisine, isoxazole Hemorheological (blood viscosity reduction) ~1.8
PB11 416.2 Methylthio, benzothiazole Anticancer (PI3K/AKT inhibition) ~3.5
N-[[4-(3,5-Dimethylisoxazol-4-yl)phenyl]methyl]benzenesulfonamide 342.4 Sulfonamide, benzyl Not reported (structural analog) ~2.0
  • Electronic Effects : The methoxy group in the target compound is electron-donating, while sulfonyl (in cytisine derivative) and sulfonamide groups are electron-withdrawing, altering reactivity and acidity of adjacent substituents .
  • Solubility : Sulfonamide and sulfonyl groups improve aqueous solubility compared to methoxy-linked benzamides .

Biological Activity

The compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Before delving into the biological activity, it is crucial to understand the chemical characteristics of the compound:

PropertyValue
Molecular Formula C21H22N2O3
Molecular Weight 350.42 g/mol
LogP 3.607
Polar Surface Area 51.2 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in vitro:

  • IC50 Values : The concentration required to inhibit 50% of cell growth was reported in the low micromolar range (1.2–5.3 μM) against several cancer types including MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell survival and proliferation, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.
  • Induction of Apoptosis : Studies suggest that benzamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidative properties, potentially contributing to their anticancer effects by reducing oxidative stress within cells .

Study 1: Antiproliferative Effects

A study conducted on various substituted benzamides, including our compound, demonstrated significant antiproliferative effects on cancer cell lines. The results indicated that compounds with methoxy substitutions had enhanced activity compared to their non-substituted counterparts .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that the administration of this compound resulted in reduced tumor size and improved survival rates among treated subjects compared to controls. These findings support the potential for clinical applications in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. These reagents facilitate amide bond formation between the carboxylic acid derivative and the aromatic amine (e.g., 2-methylaniline). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane or DMF) and room temperature for 12–24 hours. Post-synthesis purification is achieved via column chromatography or recrystallization .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).
  • ¹H-NMR : Identify methoxy protons (δ 3.8–4.0 ppm), methyl groups on the oxazole (δ 2.3–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm).
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages).
    Fluorescence spectroscopy (λex 340 nm, λem 380 nm) can further assess photophysical properties .

Q. What solvent systems and conditions are optimal for purification?

  • Methodological Answer : Use a gradient of hexane/ethyl acetate (for non-polar impurities) or dichloromethane/methanol (for polar byproducts) in column chromatography. Recrystallization in ethanol or acetonitrile at low temperatures (0–5°C) enhances crystal purity. Solvent polarity should match the compound’s solubility profile to avoid premature precipitation .

Advanced Research Questions

Q. How should experiments be designed to assess the compound’s biological activity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or resazurin assays to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) or microbial strains.
  • Targeted Studies : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
  • Control Groups : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only negative controls.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. Replicate experiments at least three times to ensure statistical significance .

Q. What analytical techniques determine the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C for 24 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ 254 nm).
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability : Expose to UV light (λ 365 nm) and track changes via fluorescence quenching or NMR .

Q. How can contradictions in fluorescence data across studies be resolved?

  • Methodological Answer : Conflicting fluorescence intensities often arise from variations in solvent polarity , pH , or temperature . For example:
ConditionOptimal ValueImpact on Fluorescence Intensity
pH5.0Maximizes intensity
Temperature25°CHigher temps reduce quantum yield
SolventEthanolPolar aprotic solvents enhance λem
Standardize protocols using identical instrumentation (e.g., slit widths, PMT voltage) and validate with reference compounds (e.g., quinine sulfate) .

Key Notes

  • For biological studies, ensure ethical compliance (e.g., cell line authentication, IACUC protocols).
  • Contradictions in data require rigorous replication and meta-analysis of experimental conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.